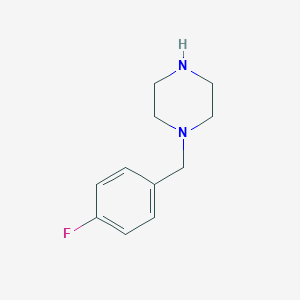

1-(4-Fluorobenzyl)piperazine

Übersicht

Beschreibung

OSM-S-446 ist eine Verbindung aus der Reihe der Aminothienopyrimidine, die in verschiedenen wissenschaftlichen Forschungsanwendungen ein erhebliches Potenzial gezeigt hat. Diese Verbindung ist Teil des Open Source Malaria-Projekts, das darauf abzielt, neue Antimalariamittel mit neuartigen Wirkmechanismen zu entwickeln. OSM-S-446 hat eine potente Aktivität gegen Plasmodium falciparum gezeigt, den Parasiten, der für die schwerste Form von Malaria verantwortlich ist .

Herstellungsmethoden

Die Synthese von OSM-S-446 umfasst die Konstruktion des Thienopyrimidingerüsts, gefolgt von der Vervollständigung des halogenierten Aminothienopyrimidingerüsts. Der synthetische Weg umfasst typischerweise die folgenden Schritte:

Aufbau des Thienopyrimidingerüsts: Dies beinhaltet die Bildung der Kernstruktur durch eine Reihe von organischen Reaktionen, einschließlich Cyclisierung und funktioneller Gruppenumwandlungen.

Halogenierung: Die Einführung von Halogenatomen in das Gerüst, um die Reaktivität und biologische Aktivität der Verbindung zu verbessern.

Aminierung: Die Addition von Aminogruppen an das Gerüst, um die endgültige Aminothienopyrimidinstruktur zu bilden.

Industrielle Produktionsmethoden für OSM-S-446 befinden sich noch in der Entwicklung, da die Verbindung hauptsächlich in Forschungseinrichtungen verwendet wird.

Vorbereitungsmethoden

The synthesis of OSM-S-446 involves constructing the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically includes the following steps:

Construction of the Thienopyrimidine Scaffold: This involves the formation of the core structure through a series of organic reactions, including cyclization and functional group transformations.

Halogenation: The introduction of halogen atoms to the scaffold to enhance the compound’s reactivity and biological activity.

Amination: The addition of amino groups to the scaffold to form the final aminothienopyrimidine structure.

Industrial production methods for OSM-S-446 are still under development, as the compound is primarily used in research settings.

Analyse Chemischer Reaktionen

OSM-S-446 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren, was möglicherweise ihre biologische Aktivität verändert.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

OSM-S-446 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Die Verbindung wird als Baustein für die Synthese neuer Analoga mit potenzieller biologischer Aktivität verwendet.

Biologie: OSM-S-446 wird auf seine Auswirkungen auf biologische Systeme untersucht, insbesondere seine Aktivität gegen Plasmodium falciparum.

Medizin: Die Verbindung wird als potenzielles Antimalariamittel untersucht, wobei sich die Studien auf ihre Wirksamkeit, Toxizität und ihren Wirkmechanismus konzentrieren.

Wirkmechanismus

Der Wirkmechanismus von OSM-S-446 beinhaltet die Hemmung der Plasmodium falciparum Asparagin-tRNA-Synthetase. Dieses Enzym ist für die Proteinsynthese im Parasiten unerlässlich, und seine Hemmung führt zur Störung der Proteintranslation und zur Aktivierung der Aminosäure-Hunger-Antwort. OSM-S-446 wirkt als Pro-Inhibitor und bildet einen kovalenten Addukt mit dem Enzym, der seine Aktivität blockiert. Dieser Mechanismus ist spezifisch für das Parasitenenzym, mit minimalen Auswirkungen auf das menschliche Gegenstück .

Wissenschaftliche Forschungsanwendungen

OSM-S-446 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for synthesizing new analogs with potential biological activity.

Biology: OSM-S-446 is studied for its effects on biological systems, particularly its activity against Plasmodium falciparum.

Medicine: The compound is being investigated as a potential antimalarial drug, with studies focusing on its efficacy, toxicity, and mechanism of action.

Wirkmechanismus

The mechanism of action of OSM-S-446 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is essential for protein synthesis in the parasite, and its inhibition leads to the disruption of protein translation and activation of the amino acid starvation response. OSM-S-446 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, which blocks its activity. This mechanism is specific to the parasite enzyme, with minimal effects on the human counterpart .

Vergleich Mit ähnlichen Verbindungen

OSM-S-446 wird mit anderen Verbindungen aus der Reihe der Aminothienopyrimidine verglichen, wie z. B. OSM-S-106. Während beide Verbindungen eine ähnliche Kernstruktur aufweisen, hat OSM-S-446 einzigartige Substitutionen, die seine biologische Aktivität und Selektivität verbessern. Andere ähnliche Verbindungen umfassen:

OSM-S-106: Eine weitere Aminothienopyrimidin-Verbindung mit potenter Antimalariaaktivität.

TCMDC-135294: Eine strukturell verwandte Verbindung mit ähnlichen biologischen Eigenschaften

Die Einzigartigkeit von OSM-S-446 liegt in seinen spezifischen Substitutionen und Modifikationen, die zu seiner verbesserten Aktivität und Selektivität gegen Plasmodium falciparum beitragen.

Biologische Aktivität

1-(4-Fluorobenzyl)piperazine (FBP) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of the biological activity of FBP, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a 4-fluorobenzyl group. Its molecular formula is C₁₂H₁₆FN₂. The presence of the fluorine atom significantly influences its biological activity and pharmacokinetic properties.

FBP interacts with various biological targets, primarily within neurotransmitter systems. Research indicates that it may affect serotonin and dopamine pathways, suggesting potential applications in treating mood disorders such as depression and anxiety . Additionally, it has been investigated for its role as a tyrosinase inhibitor, which is relevant for conditions related to hyperpigmentation.

Tyrosinase Inhibition

One of the most notable activities of FBP derivatives is their ability to inhibit tyrosinase (TYR), an enzyme crucial for melanin production. In a study evaluating various piperazine derivatives, one compound featuring the FBP structure exhibited an IC50 value of 0.18 μM against TYR from Agaricus bisporus, making it approximately 100-fold more active than the reference compound kojic acid (IC50 = 17.76 μM) . This inhibition is significant for developing treatments for hyperpigmentation disorders.

The following table summarizes key findings regarding the inhibitory effects of various FBP derivatives on TYR:

| Compound Name | IC50 (μM) | Notes |

|---|---|---|

| FBP Derivative 26 | 0.18 | Most active compound identified |

| Kojic Acid | 17.76 | Reference compound for comparison |

| Other Derivatives | Varied | Range from low micromolar to higher concentrations |

Neurotransmitter Interaction

FBP's interactions with neurotransmitter receptors have also been explored. Preliminary studies suggest that this compound may influence serotonin and dopamine receptor activity, which could be beneficial in treating psychiatric disorders. The structural modifications in FBP can lead to variations in receptor affinity and selectivity, impacting its therapeutic efficacy.

Case Studies and Research Findings

Several studies have highlighted the potential of FBP derivatives in various applications:

- Antimelanogenic Effects : Research demonstrated that certain FBP derivatives could reduce melanin synthesis without exhibiting cytotoxicity in B16F10 melanoma cells . This finding supports their use in cosmetic formulations aimed at skin lightening.

- Dopamine Pathway Modulation : A study investigating the effects of piperazine derivatives on dopamine receptors suggested that modifications to the FBP structure could enhance its binding affinity, potentially leading to new treatments for conditions like schizophrenia .

- Synthesis and Optimization : Ongoing research focuses on optimizing the synthesis of FBP analogs to improve their biological activity against specific targets, including TYR and various neurotransmitter receptors .

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSZCNKVJAVHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355314 | |

| Record name | 1-(4-Fluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70931-28-1 | |

| Record name | 1-(4-Fluorobenzyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070931281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-FLUOROBENZYL) PIPERAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-FLUOROBENZYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S99A94YLM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: How does the 1-(4-Fluorobenzyl)piperazine fragment interact with tyrosinase, and what are the downstream effects of this interaction?

A: Research suggests that this compound derivatives inhibit tyrosinase by binding to the enzyme's active site. [] This binding interaction likely interferes with the enzyme's catalytic mechanism, preventing it from catalyzing the oxidation of phenols to quinones, a crucial step in melanin production. [] The downstream effect of this inhibition is a decrease in melanin synthesis, potentially leading to a reduction in skin pigmentation.

Q2: What insights have crystallographic studies provided into the binding mode of this compound derivatives with tyrosinase?

A: Crystal structures of Bacillus megaterium tyrosinase (TyBm) complexed with two different this compound derivatives (inhibitors 3 and 16) were solved. [] These structures confirmed the binding poses predicted by in silico studies and revealed key molecular determinants for inhibitor recognition. The study highlighted specific interactions like hydrogen bonds and hydrophobic contacts between the inhibitor's fluorobenzylpiperazine moiety and residues within the enzyme's active site. [] This structural information is valuable for understanding the structure-activity relationship and can guide the design of more potent and selective tyrosinase inhibitors.

Q3: How does the structure of this compound derivatives relate to their potency as tyrosinase inhibitors?

A: The research highlighted the importance of the this compound fragment for tyrosinase inhibition. [] Modifications to this core structure, such as the introduction of different substituents, are expected to influence the inhibitory activity. Further studies exploring the Structure-Activity Relationship (SAR) are crucial to understanding how specific structural modifications affect the potency, selectivity, and overall pharmacological profile of this class of compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.